molecular formula C8H18N2O B12354639 2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol

2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol

Cat. No.: B12354639
M. Wt: 158.24 g/mol
InChI Key: OIXKOGRYCCVISB-UHFFFAOYSA-N
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Description

2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is characterized by the presence of a piperidine ring substituted with an amino group and a hydroxyl group on the ethan-1-ol chain. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol typically involves the reaction of 4-amino-1-methylpiperidine with ethylene oxide under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires a catalyst like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of 2-(4-Amino-1-methylpiperidin-4-yl)acetaldehyde or 2-(4-Amino-1-methylpiperidin-4-yl)acetone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted ethan-1-ol derivatives.

Scientific Research Applications

2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and a wide range of applications in scientific research.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(4-amino-1-methylpiperidin-4-yl)ethanol

InChI

InChI=1S/C8H18N2O/c1-10-5-2-8(9,3-6-10)4-7-11/h11H,2-7,9H2,1H3

InChI Key

OIXKOGRYCCVISB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(CCO)N

Origin of Product

United States

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